3-(2,2-Diphenylethyl)-6-(phenylmethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole
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Overview
Description
3-(2,2-Diphenylethyl)-6-(phenylmethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole is a synthetic organic compound belonging to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Diphenylethyl)-6-(phenylmethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Diphenylethyl)-6-(phenylmethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,2-Diphenylethyl)-6-(phenylmethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Diphenylethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole
- 6-(Phenylmethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole
- 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole derivatives
Uniqueness
3-(2,2-Diphenylethyl)-6-(phenylmethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
93073-34-8 |
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Molecular Formula |
C24H20N4S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
6-benzyl-3-(2,2-diphenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C24H20N4S/c1-4-10-18(11-5-1)16-23-27-28-22(25-26-24(28)29-23)17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2 |
InChI Key |
UQJNKNUUIWTZII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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